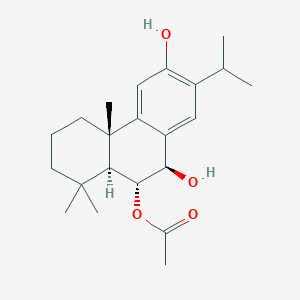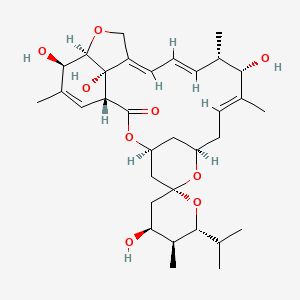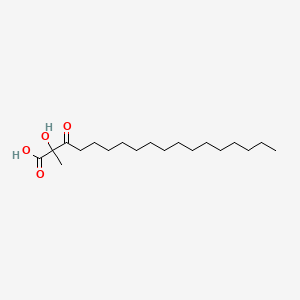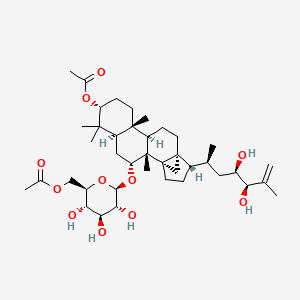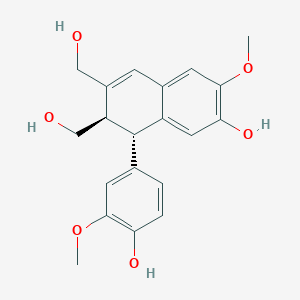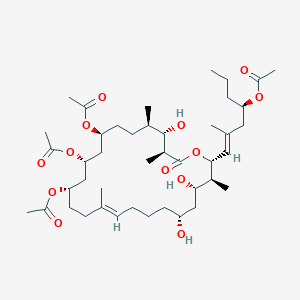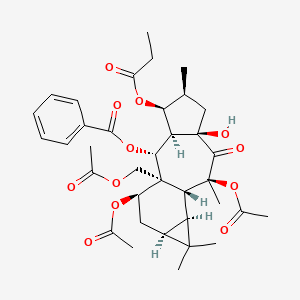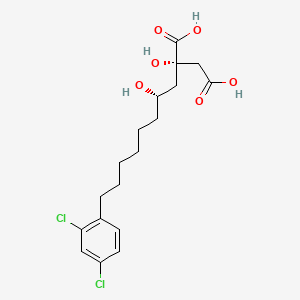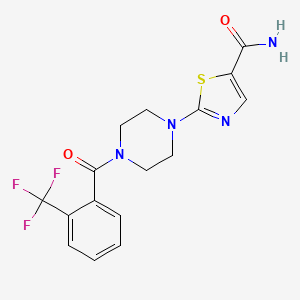
2-(4-(2-(三氟甲基)苯甲酰)哌嗪-1-基)噻唑-5-甲酰胺
描述
MF-152 is a small molecule drug initially developed by Merck Canada, Inc. It functions as an inhibitor of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in the biosynthesis of monounsaturated fats from saturated fatty acids. Elevated SCD1 activity has been linked to various metabolic disorders, including obesity and type II diabetes .
科学研究应用
MF-152 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of SCD1 and its effects on fatty acid metabolism.
Biology: Investigated for its role in modulating lipid metabolism and its potential therapeutic effects in metabolic disorders.
Medicine: Explored as a potential treatment for obesity, type II diabetes, and other metabolic diseases.
Industry: Potential applications in the development of new therapeutic agents targeting metabolic pathways
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
生化分析
Biochemical Properties
2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as DNA gyrase and DNA topoisomerase IV, which are crucial for DNA replication . The inhibition of these enzymes can lead to the disruption of bacterial growth and cell death, making this compound a potential candidate for antimicrobial applications.
Cellular Effects
The effects of 2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxamide on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of various signaling pathways, including those involved in inflammation and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function. These effects make it a valuable tool for studying cellular processes and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, 2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, inhibiting their activity and preventing the progression of biochemical reactions This inhibition can lead to downstream effects, such as changes in gene expression and cellular metabolism
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being sealed in a dry environment at 2-8°C . Its degradation products and their potential effects on cellular processes are still being investigated.
Dosage Effects in Animal Models
The effects of 2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial activity, without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular functions. Determining the optimal dosage for therapeutic applications is crucial for minimizing potential side effects.
Metabolic Pathways
2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are areas of active research, as understanding these pathways can provide insights into its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins These interactions can affect the compound’s localization and accumulation in specific cellular compartments, which in turn can impact its activity and efficacy
Subcellular Localization
The subcellular localization of 2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxamide is determined by various targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MF-152 involves the optimization of a lead thiazole amide compound. The process includes the formation of bicyclic heteroaryl structures, which are potent inhibitors of SCD1. The synthetic route typically involves multiple steps of organic reactions, including condensation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of MF-152 would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions would be optimized to ensure high yield and purity, with stringent control over temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
MF-152 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving MF-152 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
作用机制
MF-152 exerts its effects by inhibiting the activity of stearoyl-CoA desaturase 1 (SCD1). SCD1 is an enzyme that catalyzes the conversion of saturated fatty acids to monounsaturated fatty acids. By inhibiting SCD1, MF-152 reduces the levels of monounsaturated fats, which can help in managing metabolic disorders. The molecular targets and pathways involved include the SCD1 enzyme and the downstream effects on lipid metabolism .
相似化合物的比较
Similar Compounds
Compound 3j: A potent SCD1 inhibitor identified from the optimization of MF-152, with over 100-fold improvement in potency.
Thiazole analogs: Various thiazole-based compounds that inhibit SCD1 with different degrees of potency and selectivity.
Uniqueness
MF-152 is unique due to its specific inhibition of SCD1 and its potential to target metabolic disorders without affecting other pathways. Its optimization has led to the development of more potent derivatives, such as Compound 3j, which demonstrates the compound’s versatility and potential for further therapeutic applications .
属性
IUPAC Name |
2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2S/c17-16(18,19)11-4-2-1-3-10(11)14(25)22-5-7-23(8-6-22)15-21-9-12(26-15)13(20)24/h1-4,9H,5-8H2,(H2,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYAUDKMHBMJSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(S2)C(=O)N)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474965 | |
| Record name | 2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
916888-66-9 | |
| Record name | 2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



